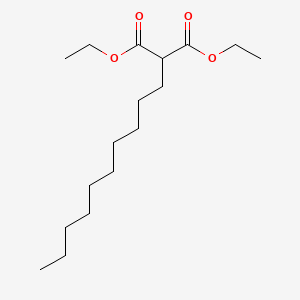

diethyl n-decylmalonate

説明

Diethyl n-decylmalonate (systematic name: diethyl 2-(decyl)propanedioate) is a diester derivative of malonic acid, characterized by a central malonate core flanked by an n-decyl alkyl chain and two ethyl ester groups. Its molecular formula is C₁₇H₃₂O₄, with a molecular weight of 300.44 g/mol. This compound is distinguished by its long hydrophobic n-decyl chain, which significantly influences its physical properties, such as solubility and boiling point, compared to simpler malonate esters like diethyl malonate. While direct data on diethyl n-decylmalonate are sparse in the provided evidence, its properties can be inferred from structurally related compounds and general trends in malonate chemistry.

特性

CAS番号 |

5077-96-3 |

|---|---|

分子式 |

C17H32O4 |

分子量 |

300.4 g/mol |

IUPAC名 |

diethyl 2-decylpropanedioate |

InChI |

InChI=1S/C17H32O4/c1-4-7-8-9-10-11-12-13-14-15(16(18)20-5-2)17(19)21-6-3/h15H,4-14H2,1-3H3 |

InChIキー |

PAMYCOKKVLYDHI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(C(=O)OCC)C(=O)OCC |

正規SMILES |

CCCCCCCCCCC(C(=O)OCC)C(=O)OCC |

他のCAS番号 |

5077-96-3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of diethyl n-decylmalonate typically involves the alkylation of diethyl malonate. The process begins with the formation of the enolate ion from diethyl malonate by treating it with a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes an S_N2 reaction with an alkyl halide, such as decyl bromide, to form diethyl n-decylmalonate .

Industrial Production Methods

In an industrial setting, the preparation of diethyl n-decylmalonate follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to achieve the desired product quality .

化学反応の分析

Types of Reactions

Diethyl n-decylmalonate undergoes various chemical reactions, including:

Alkylation: The enolate ion formed from diethyl n-decylmalonate can react with alkyl halides to introduce additional alkyl groups.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield malonic acid derivatives.

Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted acetic acids

Common Reagents and Conditions

Alkylation: Sodium ethoxide in ethanol, alkyl halides (e.g., decyl bromide).

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Decarboxylation: Heating in the presence of a suitable catalyst

Major Products Formed

Alkylation: Dialkylated malonic esters.

Hydrolysis: Malonic acid derivatives.

Decarboxylation: Substituted acetic acids

科学的研究の応用

Diethyl n-decylmalonate has several applications in scientific research:

作用機序

The mechanism of action of diethyl n-decylmalonate involves its ability to form enolate ions, which are highly reactive intermediates in organic synthesis. These enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The presence of the decyl group enhances the compound’s lipophilicity, making it suitable for applications in hydrophobic environments .

類似化合物との比較

Key Properties :

- Boiling Point : Estimated to exceed 300°C due to the high molecular weight and long alkyl chain.

- Solubility: Low solubility in water but miscible with nonpolar organic solvents.

- Applications : Likely used in specialty chemicals, lubricants, or as a plasticizer due to its lipophilicity.

Comparative Analysis with Similar Compounds

Structural Analogues of Diethyl n-Decylmalonate

The table below compares diethyl n-decylmalonate with other dialkyl malonates and related esters, focusing on molecular characteristics and applications:

Impact of Alkyl Chain Length

- Hydrophobicity: The n-decyl chain in diethyl n-decylmalonate drastically increases its hydrophobicity compared to diethyl malonate (ethyl groups) or dimethyl malonate (methyl groups). This reduces water solubility and enhances compatibility with nonpolar matrices.

Hydrogen Bonding and Solvent Interactions

Shorter-chain malonates, such as dimethyl malonate, exhibit greater hydrogen-bonding capacity due to their ester carbonyl groups, facilitating interactions with polar solvents like methanol or water. In contrast, diethyl n-decylmalonate’s long alkyl chain sterically hinders such interactions, limiting its use in polar solvent systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。